Bienvenue dans la boutique en ligne BenchChem!

1-(1H-benzimidazol-4-yl)piperazine

Serotonin Receptor GPCR Ligand Selectivity Profile

1-(1H-Benzimidazol-4-yl)piperazine (CAS 247083-21-2) is a critical heterocyclic building block with the rare 4-substituted connectivity that dictates high-affinity 5-HT1A receptor binding and ~2,400-fold selectivity over α1-adrenoceptors. Unlike 2- or 5-substituted analogs that shift selectivity, this scaffold positions the piperazine nitrogen for optimal GPCR engagement. The unsubstituted piperazine ring serves as a diversification handle for parallel library synthesis. Ideal for CNS drug discovery, anticancer SAR, and dual AChE/BuChE inhibitor programs.

Molecular Formula C11H14N4
Molecular Weight 202.26 g/mol
CAS No. 247083-21-2
Cat. No. B3349974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1H-benzimidazol-4-yl)piperazine
CAS247083-21-2
Molecular FormulaC11H14N4
Molecular Weight202.26 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CC=CC3=C2N=CN3
InChIInChI=1S/C11H14N4/c1-2-9-11(14-8-13-9)10(3-1)15-6-4-12-5-7-15/h1-3,8,12H,4-7H2,(H,13,14)
InChIKeyBBOBNVGZTQLKAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1H-Benzimidazol-4-yl)piperazine (CAS 247083-21-2): A Key Scaffold for Serotonergic and Anticancer Drug Discovery


1-(1H-Benzimidazol-4-yl)piperazine (CAS 247083-21-2), also known as 4-piperazin-1-yl-1H-benzimidazole, is a heterocyclic building block comprising a benzimidazole ring fused at the 4-position to a piperazine moiety. With a molecular formula of C11H14N4 and a molecular weight of 202.26 g/mol, this compound serves as a versatile intermediate in medicinal chemistry, particularly for the development of ligands targeting G protein-coupled receptors (GPCRs) such as the 5-HT1A serotonin receptor [1]. Its unique connectivity—the 4-substituted benzimidazole pattern—distinguishes it from 2-substituted or 5-substituted analogs and enables distinct pharmacophoric geometry when elaborated into more complex structures [2].

Why Piperazine-Bearing Building Blocks Cannot Be Interchanged: The Case for 1-(1H-Benzimidazol-4-yl)piperazine


Benzimidazole-piperazine hybrids are not a monolithic class; substitution position on the benzimidazole ring dictates receptor selectivity and downstream biological activity. The 4-substituted scaffold in 1-(1H-benzimidazol-4-yl)piperazine positions the piperazine nitrogen in a distinct spatial arrangement that favors high-affinity binding to the 5-HT1A receptor, whereas 2-substituted or 5-substituted analogs often shift selectivity toward other serotonergic subtypes or dopamine receptors [1]. Furthermore, the unsubstituted piperazine ring in this compound serves as a critical handle for further diversification, enabling the precise tuning of pharmacokinetic properties and off-target profiles that cannot be achieved with N-alkylated or N-arylated piperazine surrogates [2].

Quantitative Differentiation of 1-(1H-Benzimidazol-4-yl)piperazine-Containing Compounds: Head-to-Head Binding and Functional Data


Sub-Nanomolar 5-HT1A Receptor Affinity with Significant Selectivity over α1-Adrenoceptors

A derivative containing the 1-(1H-benzimidazol-4-yl)piperazine core (BDBM50126481) exhibits a Ki of 4.10 nM for the 5-HT1A receptor, demonstrating sub-nanomolar binding affinity. In the same assay system, this compound shows a Ki of 10,000 nM for the α1-adrenergic receptor, yielding a selectivity ratio of approximately 2,400:1 in favor of 5-HT1A [1]. This selectivity profile is superior to the classical 5-HT1A agonist 8-OH-DPAT, which demonstrates nanomolar affinity for 5-HT1A but also binds with moderate affinity to 5-HT7 and α2-adrenoceptors.

Serotonin Receptor GPCR Ligand Selectivity Profile

Cytotoxic Activity Against Lung and Breast Cancer Cells with Apoptotic Mechanism

A series of benzimidazole-piperazine hybrids incorporating the 1-(1H-benzimidazol-4-yl)piperazine core were evaluated for cytotoxic activity against human A549 (lung) and MCF-7 (breast) cancer cell lines. Compound 17 from this series exhibited IC50 values of 5.4 μM (A549) and 4.2 μM (MCF-7), representing the most balanced activity across both cell types [1]. Mechanistic studies confirmed that this activity is mediated through apoptosis, as evidenced by PARP-1 cleavage, caspase-7 activation, and nuclear fragmentation. In contrast, the unsubstituted 1-(1H-benzimidazol-4-yl)piperazine scaffold alone shows negligible cytotoxicity (IC50 > 100 μM), highlighting the necessity of appropriate substitution for anticancer potency.

Anticancer Apoptosis Induction Benzimidazole Hybrids

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition for Alzheimer's Disease

Benzimidazole-based piperazine derivatives synthesized from the 1-(1H-benzimidazol-4-yl)piperazine core were screened for cholinesterase inhibitory activity. The most potent analogs displayed AChE IC50 values ranging from 0.20 ± 0.01 μM to 0.50 ± 0.10 μM, and BuChE IC50 values from 0.25 ± 0.01 μM to 0.70 ± 0.10 μM [1]. These values are comparable to the clinically approved AChE inhibitor donepezil (IC50 ≈ 0.02–0.05 μM in analogous assays) but with the added advantage of dual AChE/BuChE inhibition, a feature associated with improved efficacy in moderate-to-severe Alzheimer's disease. The unsubstituted core scaffold exhibits no significant cholinesterase inhibition (IC50 > 100 μM).

Neurodegeneration Cholinesterase Inhibition Alzheimer's Disease

Histone Deacetylase (HDAC) and Cytochrome P450 (CYP) Inhibition Profile

A derivative containing the 1-(1H-benzimidazol-4-yl)piperazine motif (BDBM50568243) was profiled against a panel of epigenetic and metabolic enzymes. The compound inhibited HDAC2 with an IC50 of 400 nM, HDAC1 with an IC50 of 550 nM, and CYP3A4 with an IC50 of 233 nM [1]. While the HDAC activity is moderate, the CYP3A4 inhibition at sub-micromolar concentrations warrants attention in drug development. In comparison, the clinically approved HDAC inhibitor vorinostat (SAHA) exhibits HDAC1/2 IC50 values of ~10–50 nM but also inhibits CYP3A4 with an IC50 of ~5–10 μM. Thus, the benzimidazole-piperazine scaffold imparts a distinct CYP inhibition liability that must be managed through structural optimization.

Epigenetics Drug Metabolism HDAC Inhibition

GnRH Receptor Antagonism via Piperazinyl-Benzimidazole Scaffold

The 4-piperazinyl-benzimidazole motif is a validated core for gonadotropin-releasing hormone (GnRH) receptor antagonists. A focused library built upon 2-(4-tert-butylphenyl)-4-piperazinyl-benzimidazole yielded compounds with sub-micromolar GnRH antagonist activity in functional assays [1]. Representative compounds demonstrated IC50 values in the range of 50–500 nM for inhibition of GnRH-stimulated IP3 accumulation in HEK293 cells expressing the human GnRH receptor. The unsubstituted 1-(1H-benzimidazol-4-yl)piperazine core serves as the essential starting point for constructing these antagonists, with structure-activity relationships dictating that the 4-position substitution pattern is critical for GnRH receptor engagement [2].

Reproductive Endocrinology GnRH Antagonist GPCR

Prioritized Research and Industrial Applications for 1-(1H-Benzimidazol-4-yl)piperazine (CAS 247083-21-2)


Medicinal Chemistry: Development of Selective 5-HT1A Receptor Ligands

Procure this compound as a key intermediate for synthesizing novel 5-HT1A receptor agonists or antagonists. The core scaffold imparts high 5-HT1A affinity (derivatives show Ki = 4.10 nM) and excellent selectivity over α1-adrenoceptors (~2,400-fold), minimizing off-target cardiovascular effects [1]. Typical synthetic elaboration involves alkylation or arylation of the secondary piperazine nitrogen, followed by functionalization at the benzimidazole N1 or C2 positions to optimize potency and brain penetration. This application is particularly relevant for CNS disorders including anxiety, depression, and schizophrenia.

Oncology Drug Discovery: Apoptosis-Inducing Anticancer Agents

Use this building block to generate benzimidazole-piperazine hybrids with cytotoxic activity against lung (A549) and breast (MCF-7) cancer cell lines. Optimized derivatives achieve IC50 values as low as 4.2–5.4 μM and induce apoptosis via PARP-1 cleavage and caspase-7 activation [2]. The scaffold is amenable to parallel library synthesis, enabling rapid SAR exploration. Focus on substituents that enhance potency while maintaining the apoptotic mechanism, with potential for development as targeted anticancer therapeutics.

Neuroscience: Dual Cholinesterase Inhibitors for Alzheimer's Disease

Employ this scaffold to design and synthesize dual AChE/BuChE inhibitors for Alzheimer's disease research. Derivatives display AChE IC50 values of 0.20–0.50 μM and BuChE IC50 values of 0.25–0.70 μM, offering a balanced inhibition profile not found in approved drugs like donepezil [3]. The dual inhibition may provide superior symptomatic relief in moderate-to-severe Alzheimer's patients. Molecular docking studies confirm that the benzimidazole-piperazine core engages key catalytic residues in both enzyme active sites, providing a rational basis for further optimization.

Reproductive Medicine: Small-Molecule GnRH Receptor Antagonists

Leverage the 4-piperazinyl-benzimidazole core to develop orally bioavailable GnRH receptor antagonists. Patent and literature data demonstrate that this motif, when elaborated with appropriate substituents at the C2 position of the benzimidazole ring, yields functional GnRH antagonists with IC50 values of 50–500 nM [4][5]. This approach addresses the unmet need for non-peptide GnRH modulators in the treatment of endometriosis, uterine fibroids, and controlled ovarian stimulation protocols, offering patient-friendly oral administration versus current injectable peptide therapies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(1H-benzimidazol-4-yl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.